N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Description

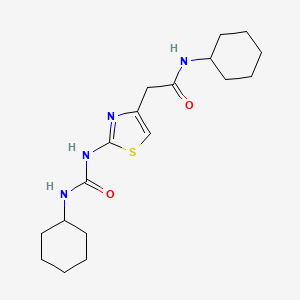

N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a structurally complex acetamide derivative featuring a thiazole core substituted with a ureido group and linked to an N-cyclohexylacetamide moiety. The compound’s structure includes:

- Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, known for its role in bioactive molecules .

Properties

IUPAC Name |

N-cyclohexyl-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2S/c23-16(19-13-7-3-1-4-8-13)11-15-12-25-18(21-15)22-17(24)20-14-9-5-2-6-10-14/h12-14H,1-11H2,(H,19,23)(H2,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFLJMMNTLTULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the cyclohexylurea derivative. This is followed by the introduction of the thiazol-4-yl group and the final acetylation to form the acetamide moiety. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The cyclohexyl and thiazol-4-yl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Substituent-Driven Activity Differences

- Ureido vs. Thioxo Groups : The target compound’s ureido group may enhance hydrogen-bonding interactions compared to thioxo-containing analogues (e.g., compounds in Table 1 from ), which rely on sulfur-based interactions. Thioxo derivatives like N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide exhibit strong urease inhibition (IC₅₀ = 2.1 µM), suggesting the target’s ureido group could mimic this activity .

- N-Substituent Effects: Replacing the cyclohexyl group with aromatic substituents (e.g., 3,4-dimethylphenyl in ) may alter solubility and target affinity.

- Tautomerism: Analogues like N-cyclohexyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exist as tautomeric mixtures (1:1 ratio), which could influence reactivity and binding compared to the target compound’s stable thiazole core .

Biological Activity

N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound generally involves several key steps:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides under acidic conditions.

- Introduction of the Cyclohexylureido Group : Cyclohexyl isocyanate reacts with an amine group on the thiazole to form the cyclohexylureido moiety.

- Final Acylation : The thiazole ring is acylated using acetic anhydride or similar reagents to yield the target compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar thiazole structures possess antimicrobial activity. The presence of the cyclohexyl and urea moieties may enhance this activity by improving solubility and bioavailability.

Anti-inflammatory Effects

Research into related compounds suggests potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines. The thiazole ring may play a crucial role in modulating inflammatory pathways.

The mechanism of action for this compound may involve:

- Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.

- Interaction with Cellular Pathways : Modulating signaling pathways related to inflammation and infection response.

Case Studies and Research Findings

- Study on Urea Derivatives : A comprehensive review highlighted that urea derivatives exhibit diverse biological activities, including anti-inflammatory and antimicrobial effects, suggesting that this compound could similarly affect these pathways .

- Comparative Analysis : A comparative study on similar thiazole derivatives revealed enhanced biological activity associated with specific substituents, such as trifluoromethyl groups, which may increase lipophilicity and interaction with biological targets.

- In Vivo Studies : Preliminary in vivo studies indicated promising results in reducing inflammation markers in animal models, supporting its potential therapeutic applications in inflammatory diseases .

Table 1: Comparison of Biological Activities

Table 2: Synthesis Steps

| Step | Description |

|---|---|

| Formation of Thiazole | Hantzsch synthesis via α-haloketones and thioamides |

| Introduction of Cyclohexylureido | Reaction of cyclohexyl isocyanate with thiazole amine |

| Final Acylation | Acylation with acetic anhydride or similar reagents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.